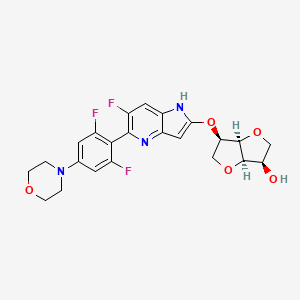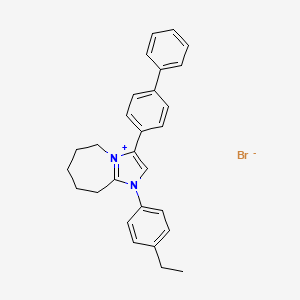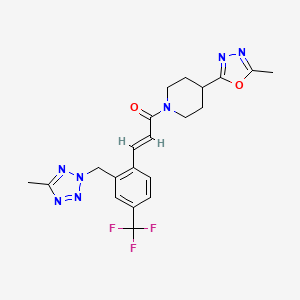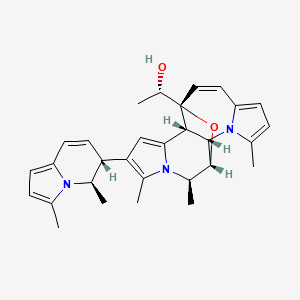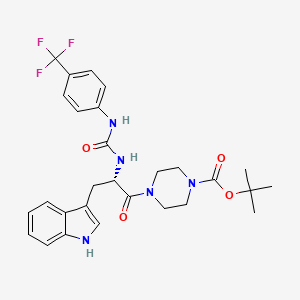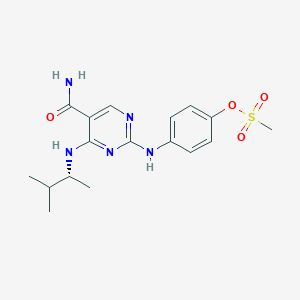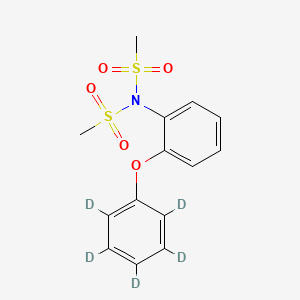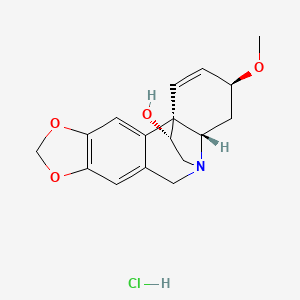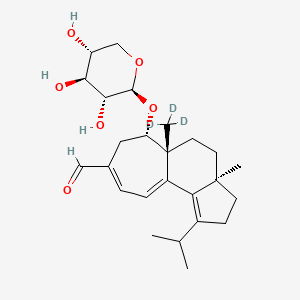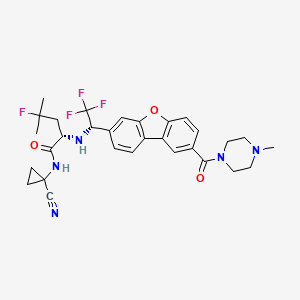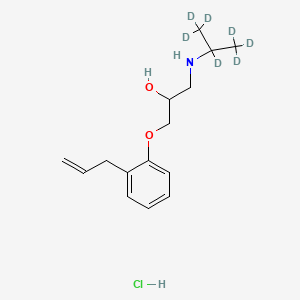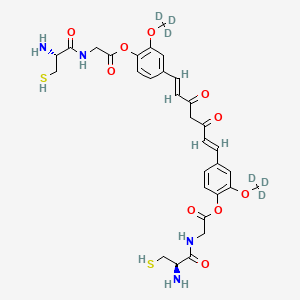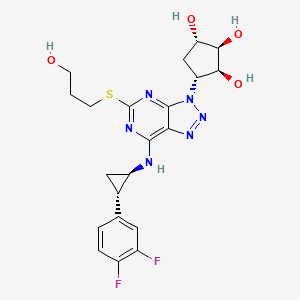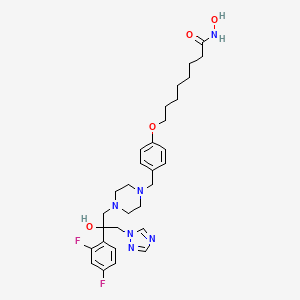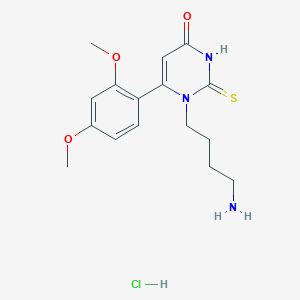
Mpo-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mpo-IN-3 is a potent inhibitor of myeloperoxidase, an enzyme that belongs to the peroxidase superfamily and contains heme. Myeloperoxidase is primarily found in neutrophils and monocytes, where it plays a crucial role in the body’s immune response by producing reactive oxygen species to combat pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Mpo-IN-3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Mpo-IN-3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert the oxidized form of this compound back to its original state.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Mpo-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of myeloperoxidase and its effects on various chemical reactions.
Biology: Helps in understanding the role of myeloperoxidase in biological systems, including its involvement in immune response and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with excessive myeloperoxidase activity, such as cardiovascular diseases, neurodegenerative diseases, and certain cancers.
Industry: Used in the development of diagnostic assays and as a reference compound in quality control processes .
Mecanismo De Acción
Mpo-IN-3 exerts its effects by binding to the active site of myeloperoxidase, thereby inhibiting its enzymatic activity. This inhibition prevents the enzyme from producing reactive oxygen species, which are involved in various inflammatory and immune responses. The molecular targets and pathways involved include the heme group of myeloperoxidase and the associated signaling pathways that regulate immune cell function .
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl lysyltyrosylcysteine amide: Another inhibitor of myeloperoxidase, but with different potency and specificity.
3-alkylfluoroindole inhibitors: Similar in function but differ in their chemical structure and mechanism of inhibition
Uniqueness of Mpo-IN-3
This compound is unique due to its high potency and specificity for myeloperoxidase. It has been extensively studied and characterized, making it a valuable tool in both research and potential therapeutic applications. Its ability to selectively inhibit myeloperoxidase without affecting other enzymes in the peroxidase family sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H22ClN3O3S |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
1-(4-aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidenepyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C16H21N3O3S.ClH/c1-21-11-5-6-12(14(9-11)22-2)13-10-15(20)18-16(23)19(13)8-4-3-7-17;/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20,23);1H |
Clave InChI |
VSIRCLPNEYEPPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=O)NC(=S)N2CCCCN)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


